molecular formula C7H10N2O3 B13612672 n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine

n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine

Cat. No.: B13612672
M. Wt: 170.17 g/mol
InChI Key: CBLOKJNMBKHIQH-UHFFFAOYSA-N
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Description

n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine is a chemical compound characterized by the presence of a nitrofuran moiety Nitrofurans are a class of compounds known for their diverse biological activities, including antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be further modified to introduce the methyl and amine groups.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes, followed by large-scale purification and refinement techniques to ensure the compound’s purity and consistency. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine involves its interaction with bacterial enzymes. The nitrofuran moiety is believed to interfere with bacterial metabolic processes, leading to the inhibition of essential enzymes involved in glucose and pyruvate metabolism . This disruption ultimately results in the antibacterial effects observed with this compound.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.

    Nitrofurazone: Known for its antibacterial properties and used in topical treatments.

Uniqueness

n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine is unique due to its specific molecular structure, which combines the nitrofuran moiety with a methyl and amine group. This combination may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit potential antimicrobial properties. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance as a versatile chemical entity.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

N-methyl-2-(5-nitrofuran-2-yl)ethanamine

InChI

InChI=1S/C7H10N2O3/c1-8-5-4-6-2-3-7(12-6)9(10)11/h2-3,8H,4-5H2,1H3

InChI Key

CBLOKJNMBKHIQH-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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